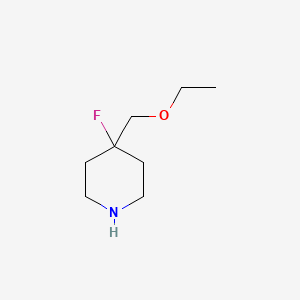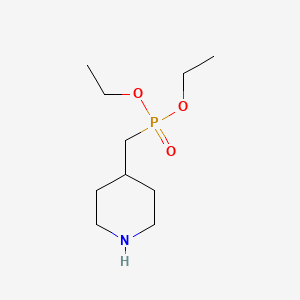
Diethyl (piperidin-4-ylmethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (piperidin-4-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C10H22NO3P and a molecular weight of 235.26 g/mol . This compound is characterized by the presence of a piperidine ring, a phosphonate group, and two ethyl groups. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (piperidin-4-ylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of piperidine with diethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate . The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (piperidin-4-ylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various alkyl or aryl phosphonates
Scientific Research Applications
Diethyl (piperidin-4-ylmethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (piperidin-4-ylmethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates . This interaction can disrupt normal enzymatic activity and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl (pyridine-4-ylmethyl)phosphonate: Similar in structure but contains a pyridine ring instead of a piperidine ring.
Diethyl (pyridine-3-ylmethyl)phosphonate: Another similar compound with a pyridine ring at a different position.
Diethyl (pyridine-2-ylmethyl)phosphonate: Similar structure with the pyridine ring at the 2-position.
Uniqueness
Diethyl (piperidin-4-ylmethyl)phosphonate is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to its pyridine analogs. The piperidine ring can enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H22NO3P |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
4-(diethoxyphosphorylmethyl)piperidine |
InChI |
InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
FTPDATWQIFNIDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1CCNCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


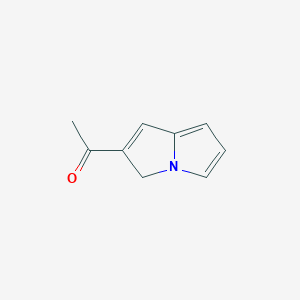

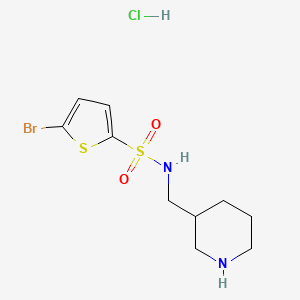
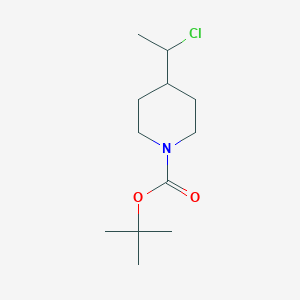
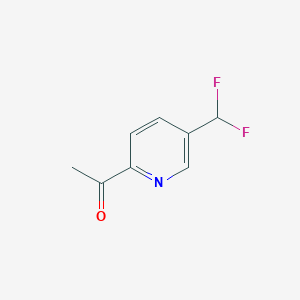
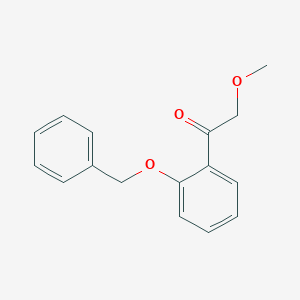
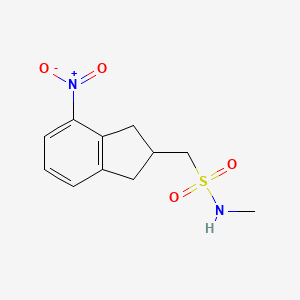
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
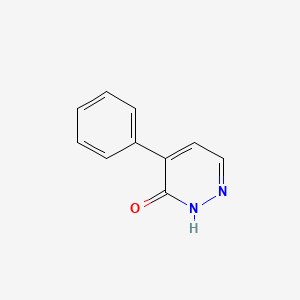
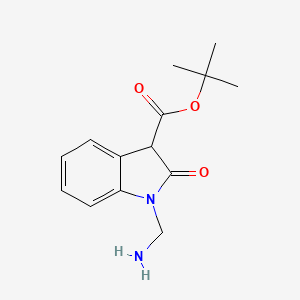
![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)

